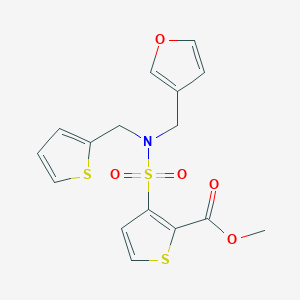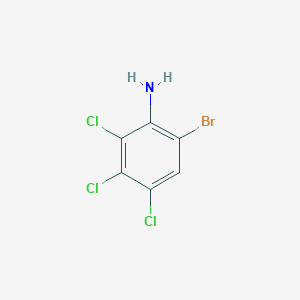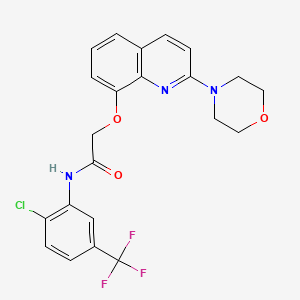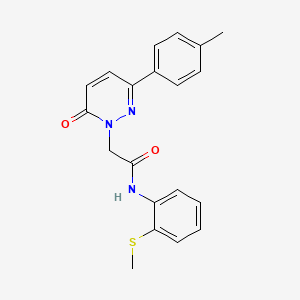![molecular formula C19H22F3N5O B2358837 N-[4-(ジメチルアミノ)-2-(ピペリジン-1-イル)ピリミジン-5-イル]-2-(トリフルオロメチル)ベンズアミド CAS No. 1797224-95-3](/img/structure/B2358837.png)
N-[4-(ジメチルアミノ)-2-(ピペリジン-1-イル)ピリミジン-5-イル]-2-(トリフルオロメチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and piperidinyl groups. The final step usually involves the attachment of the trifluoromethylbenzamide moiety. Common reagents and conditions include:
Reagents: Dimethylamine, piperidine, trifluoromethylbenzoyl chloride, and various catalysts.
Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon, and solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
作用機序
The mechanism of action of N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(4-(dimethylamino)-2-(pyridin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide
- N-(4-(dimethylamino)-2-(morpholin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide
Uniqueness
N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-26(2)16-15(12-23-18(25-16)27-10-6-3-7-11-27)24-17(28)13-8-4-5-9-14(13)19(20,21)22/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQPPXHISAUPGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)
![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)
![3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2358759.png)
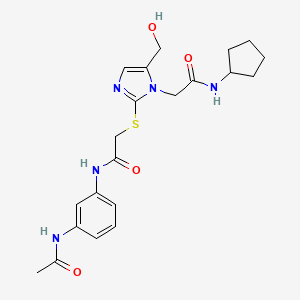
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)
![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)
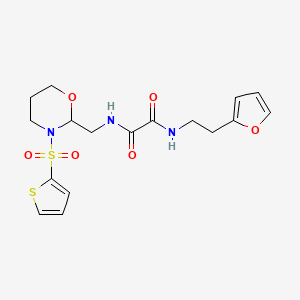
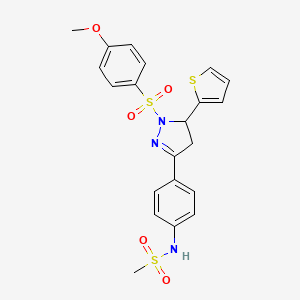
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)
